2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,3-dimethoxybenzyl)acetamide
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Description
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,3-dimethoxybenzyl)acetamide is a useful research compound. Its molecular formula is C28H26N4O4S and its molecular weight is 514.6. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound primarily targets Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
The compound acts as a dual inhibitor, blocking the activities of both PI3K and HDAC . By inhibiting PI3K, it prevents the production of 3′-phosphoinositides, thereby disrupting the signaling pathways that promote cell proliferation and survival . The inhibition of HDAC leads to an increase in acetylation levels, which can affect gene expression and induce multiple epigenetic modifications .
Biochemical Pathways
The compound affects the PI3K/AKT signaling pathway, a critical pathway in cell cycle regulation, and the HDAC pathway, which plays a key role in the regulation of gene expression . The inhibition of these pathways disrupts the normal functioning of the cells, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Like other pi3k inhibitors, it is expected to have a good bioavailability and a favorable pharmacokinetic profile that allows it to effectively reach its targets in the body .
Result of Action
The compound shows potent antiproliferative activities against certain cancer cells, such as K562 and Hut78 . By inhibiting PI3K and HDAC, it disrupts critical cellular processes, leading to cell cycle arrest and apoptosis .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of other survival- and growth-related pathways can limit the efficacy of PI3K inhibitors . Additionally, the compound’s stability could be affected by factors such as pH, temperature, and the presence of other substances in the environment.
Biochemical Analysis
Biochemical Properties
This compound has been found to have inhibitory activities against phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These enzymes play critical roles in cellular signaling networks, and inhibitors of these enzymes are being explored for the treatment of various diseases, including cancer .
Cellular Effects
In cellular assays, this compound has shown potent antiproliferative activities against K562 and Hut78 cell lines . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through its inhibitory activities against PI3K and HDAC . By inhibiting these enzymes, it can induce multiple epigenetic modifications affecting signaling networks .
Properties
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(2,3-dimethoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4S/c1-35-23-14-8-11-19(25(23)36-2)16-29-24(33)17-37-28-31-21-13-7-6-12-20(21)26-30-22(27(34)32(26)28)15-18-9-4-3-5-10-18/h3-14,22H,15-17H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDJVZYRJJJTGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.